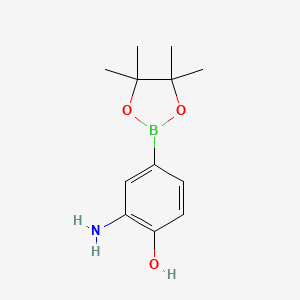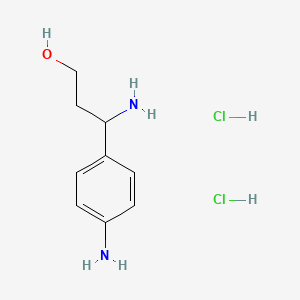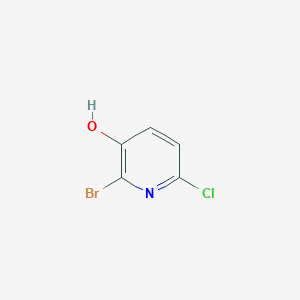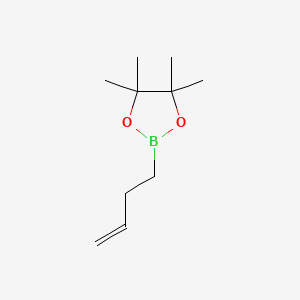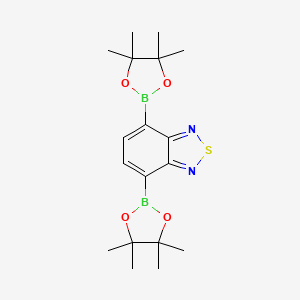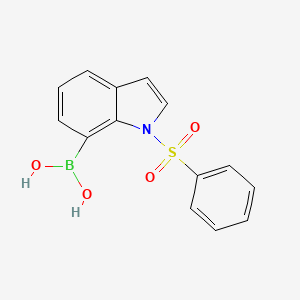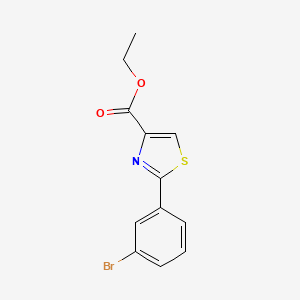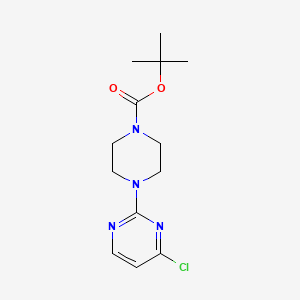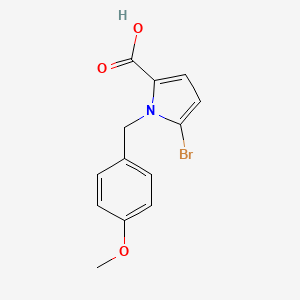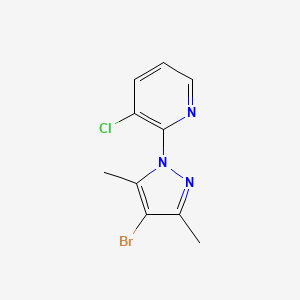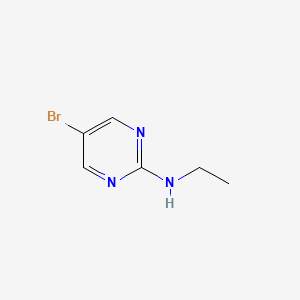![molecular formula C14H26N6O4 B1522368 tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate CAS No. 1253420-36-8](/img/structure/B1522368.png)
tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate
Vue d'ensemble
Description
The compound “tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl (BOC) group is a significant component of the molecule . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions due to the presence of multiple functional groups. For instance, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, tert-butyl carbamate, a related compound, is a white to slightly yellow solid with a melting point of 105-108 °C .Applications De Recherche Scientifique
Synthesis of Antibiotics
This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum, with potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .
Protection of Amino Groups
In organic synthesis, protecting groups are used to prevent certain functional groups from reacting. This compound can be utilized to protect amino groups during the synthesis of complex molecules, ensuring selective reactivity .
Biochemical Studies
The tert-butyl carbamate moiety is often used in biochemical research to study enzyme activities and cellular processes. It can help in understanding the mechanisms of drug action and the biochemical pathways within cells.
Drug Delivery Systems
Researchers have used derivatives of this compound in the development of drug delivery systems. These systems can be tailored to release therapeutic agents at specific sites within the body, improving the efficacy and reducing side effects.
Palladium-Catalyzed Synthesis
The tert-butyl carbamate group is instrumental in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. These reactions are crucial for creating complex organic compounds with high precision .
Peptide Synthesis
This compound is also valuable in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amino acids in the synthesis of peptides. It ensures that the amino acids can be joined in a specific sequence without unwanted side reactions .
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis and potential applications in organic synthesis, particularly as a protecting group for amines . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.
Mécanisme D'action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that recognize or process amino acids or peptides .
Mode of Action
The presence of a tert-butoxycarbonyl (boc) group suggests that it might be involved in the protection of amines during chemical reactions . The Boc group is known to protect amines from unwanted side reactions during synthesis .
Biochemical Pathways
Given its structure, it might be involved in pathways related to amino acid or peptide processing .
Pharmacokinetics
Its solubility in various solvents suggests that it might have good bioavailability .
Result of Action
Its potential role in protecting amines during synthesis could suggest that it might be used to control or modify the function of proteins or enzymes that interact with amines .
Propriétés
IUPAC Name |
tert-butyl N-[[4-amino-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-triazol-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O4/c1-13(2,3)23-11(21)16-7-9-18-19-10(20(9)15)8-17-12(22)24-14(4,5)6/h7-8,15H2,1-6H3,(H,16,21)(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNGMXNUBNNBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(N1N)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



